molecular formula C17H15N3OS B3140401 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine CAS No. 477886-20-7

4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine

Cat. No. B3140401
CAS RN: 477886-20-7
M. Wt: 309.4 g/mol
InChI Key: DCCGWHMCYDVJHP-UHFFFAOYSA-N
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Description

“4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C18H17N3O3S . It is a type of pyrimidine derivative .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . For instance, an efficient protocol for the synthesis of functionalized pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .


Molecular Structure Analysis

The molecular structure of “4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine” consists of a pyrimidine core with various functional groups attached . The average mass of the molecule is 355.411 Da, and the monoisotopic mass is 355.099060 Da .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine” would depend on its specific structure. As a pyrimidine derivative, it likely shares some properties with other compounds in this class .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Pyrimidines are a key component of many bioactive compounds and pharmaceuticals, exhibiting a wide range of biological activities .

Future Directions

The future directions for research on “4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Pyrimidine derivatives are a rapidly growing area of research due to their wide range of biological activities and potential uses in various industries .

properties

IUPAC Name

4-(methylsulfanylmethyl)-6-phenoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-22-12-13-11-16(21-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGWHMCYDVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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